molecular formula C19H22N4O2 B2826933 1-((1-Nicotinoylpiperidin-4-yl)methyl)-3-phenylurea CAS No. 1396888-64-4

1-((1-Nicotinoylpiperidin-4-yl)methyl)-3-phenylurea

Cat. No.: B2826933
CAS No.: 1396888-64-4
M. Wt: 338.411
InChI Key: MIXZZIVLQNCRHS-UHFFFAOYSA-N
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Description

1-((1-Nicotinoylpiperidin-4-yl)methyl)-3-phenylurea is a synthetic urea derivative characterized by a phenylurea backbone substituted with a nicotinoylpiperidinylmethyl group.

Properties

IUPAC Name

1-phenyl-3-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c24-18(16-5-4-10-20-14-16)23-11-8-15(9-12-23)13-21-19(25)22-17-6-2-1-3-7-17/h1-7,10,14-15H,8-9,11-13H2,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIXZZIVLQNCRHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NC2=CC=CC=C2)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-Nicotinoylpiperidin-4-yl)methyl)-3-phenylurea typically involves multiple steps:

  • Formation of Nicotinoylpiperidine Intermediate: : The initial step involves the reaction of nicotinic acid with piperidine to form 1-nicotinoylpiperidine. This reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions.

  • Methylation: : The next step involves the methylation of the nicotinoylpiperidine intermediate using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3) to yield 1-(1-nicotinoylpiperidin-4-yl)methyl.

  • Urea Formation: : Finally, the methylated intermediate is reacted with phenyl isocyanate (C6H5NCO) to form 1-((1-Nicotinoylpiperidin-4-yl)methyl)-3-phenylurea. This step is typically conducted under mild heating conditions to facilitate the formation of the urea linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

1-((1-Nicotinoylpiperidin-4-yl)methyl)-3-phenylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions to yield corresponding oxidized products.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenylurea moiety, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic medium, H2O2 in basic medium.

    Reduction: LiAlH4 in anhydrous ether, NaBH4 in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced forms with hydrogenated sites.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

1-((1-Nicotinoylpiperidin-4-yl)methyl)-3-phenylurea has several applications across different scientific fields:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism by which 1-((1-Nicotinoylpiperidin-4-yl)methyl)-3-phenylurea exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. The nicotinoyl group may facilitate binding to nicotinic acetylcholine receptors, while the phenylurea moiety could interact with other protein targets, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds


Key Observations :

  • Forchlorfenuron (FCF) utilizes a chloropyridyl group, which enhances metabolic stability but raises environmental toxicity concerns due to persistent transformation products (TPs) .
  • Azido-substituted analogs (e.g., ) serve as photoaffinity probes, highlighting the versatility of urea derivatives in biochemical applications .

Key Findings :

  • Forchlorfenuron ’s agricultural efficacy is offset by its environmental persistence, with metabolites like 1,3-diphenylurea posing toxicity risks .
  • Azido-ureas () demonstrate the adaptability of urea scaffolds in probing protein-ligand interactions .

Metabolic and Toxicological Profiles

  • Forchlorfenuron: Metabolized via hydroxylation, glycosylation, and cleavage in plants, producing TPs with unknown toxicities .
  • 1-Phenyl-3-piperidin-4-ylurea: Limited metabolic data; simpler structure likely undergoes hepatic oxidation .
  • Target Compound: The piperidine and nicotinoyl groups may slow metabolism, increasing bioavailability but requiring toxicity screening.

Biological Activity

1-((1-Nicotinoylpiperidin-4-yl)methyl)-3-phenylurea is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications, particularly in neurological disorders and metabolic diseases. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic implications, and comparisons with structurally related compounds.

Chemical Structure and Properties

The molecular formula of 1-((1-Nicotinoylpiperidin-4-yl)methyl)-3-phenylurea is C15H18N4O2C_{15}H_{18}N_{4}O_{2}. Its structure features a piperidine ring, a nicotinoyl group, and a phenylurea moiety, which are crucial for its biological interactions.

Research indicates that this compound primarily acts as an inhibitor of Nicotinamide N-Methyltransferase (NNMT) . NNMT plays a significant role in cellular metabolism and has been implicated in various pathological conditions, including obesity, diabetes, and certain cancers. By inhibiting NNMT, 1-((1-Nicotinoylpiperidin-4-yl)methyl)-3-phenylurea may help modulate these conditions by altering metabolic pathways associated with NNMT activity.

Biological Activity Overview

The biological activity of 1-((1-Nicotinoylpiperidin-4-yl)methyl)-3-phenylurea can be summarized as follows:

Biological Activity Description
NNMT Inhibition Significant reduction in NNMT activity; potential therapeutic effects on metabolic diseases.
Anti-inflammatory Effects May reduce inflammation markers in various models .
Neuroprotective Properties Potential to protect neuronal cells from damage; implications for neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on NNMT Inhibition : A study demonstrated that 1-((1-Nicotinoylpiperidin-4-yl)methyl)-3-phenylurea effectively inhibited NNMT with an IC50 value indicating its potency as a therapeutic agent against metabolic disorders linked to NNMT dysregulation.
  • Neuroprotective Effects : In vitro studies showed that the compound could protect neuronal cells from oxidative stress-induced damage. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .
  • Anti-inflammatory Activity : Research indicated that the compound could lower pro-inflammatory cytokines in animal models, suggesting its utility in inflammatory conditions .

Comparison with Related Compounds

The unique structural features of 1-((1-Nicotinoylpiperidin-4-yl)methyl)-3-phenylurea distinguish it from other similar compounds. Below is a comparison table highlighting key differences:

Compound Name Key Features Biological Activity
1-((1-Nicotinoylpiperidin-4-yl)methyl)-3-phenylureaPiperidine ring, phenylurea moietyNNMT inhibitor; neuroprotective
N-(4-(trifluoromethoxy)phenyl)ureaTrifluoromethoxy substitutionDifferent pharmacological profile
N-(4-methylpiperazin-1-yl)-N2-(4-(trifluoromethoxy)phenyl)oxalamideOxalamide structureUnder investigation for oncological applications

Q & A

Q. How should long-term stability studies be designed for this compound?

  • Storage Conditions : Test degradation under accelerated conditions (40°C/75% RH for 6 months) .
  • Analytical Methods : Periodic HPLC-UV analysis to track impurity profiles .

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